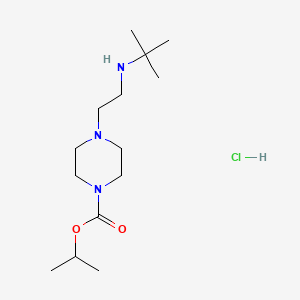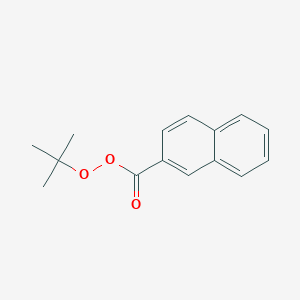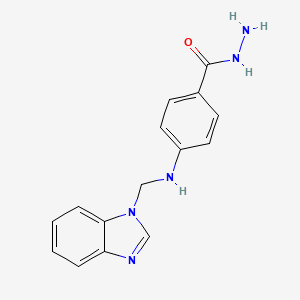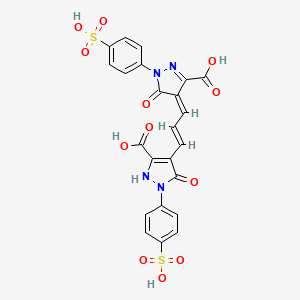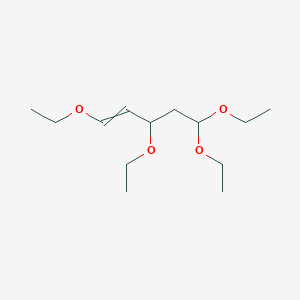
1,3,5,5-Tetraethoxypent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,5-Tetraethoxypent-1-ene: is an organic compound with the molecular formula C11H22O4 It is characterized by the presence of four ethoxy groups attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,5-Tetraethoxypent-1-ene typically involves the reaction of pent-1-ene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Ethanol is commonly used as both the solvent and reactant.
The reaction proceeds through an electrophilic addition mechanism, where the ethoxy groups are introduced to the pentene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in packed bed reactors is also explored to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,5-Tetraethoxypent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium ethoxide in ethanol at reflux conditions.
Major Products
Oxidation: Formation of pent-1-ene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1,3,5,5-tetrahydroxypentane.
Substitution: Formation of 1,3,5,5-tetraalkoxypent-1-ene derivatives.
Applications De Recherche Scientifique
1,3,5,5-Tetraethoxypent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3,5,5-Tetraethoxypent-1-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triethoxypent-1-ene: Similar structure but with three ethoxy groups.
1,3,5,5-Tetramethoxypent-1-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,3,5,5-Tetraethoxypentane: Similar structure but with a saturated pentane backbone.
Uniqueness
1,3,5,5-Tetraethoxypent-1-ene is unique due to its specific arrangement of ethoxy groups and the presence of a double bond in the pentene backbone. This structural feature imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.
Propriétés
Numéro CAS |
28140-57-0 |
|---|---|
Formule moléculaire |
C13H26O4 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
1,3,5,5-tetraethoxypent-1-ene |
InChI |
InChI=1S/C13H26O4/c1-5-14-10-9-12(15-6-2)11-13(16-7-3)17-8-4/h9-10,12-13H,5-8,11H2,1-4H3 |
Clé InChI |
CDJSHIJXOUPEKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CC(CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)

